molecular formula C17H15BrN2S B3572570 2-[(4-Bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-[(4-Bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B3572570
M. Wt: 359.3 g/mol
InChI Key: PPZWDDPREYSULJ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a carbonitrile group attached to a tetrahydroquinoline ring

Preparation Methods

The synthesis of 2-[(4-Bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Bromophenyl Group: This step can be carried out using a bromination reaction, where a phenyl group is substituted with a bromine atom.

    Attachment of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the quinoline ring.

    Addition of the Carbonitrile Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(4-Bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

2-[(4-Bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl and methylsulfanyl groups can enhance its binding affinity to these targets, while the carbonitrile group can participate in hydrogen bonding and other interactions. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-[(4-Bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:

    2-[(4-Bromophenyl)methylsulfanyl]-1H-benzimidazole: This compound has a benzimidazole ring instead of a quinoline ring, which can affect its chemical reactivity and biological activity.

    2-[(4-Bromophenyl)methylsulfanyl]-1-methylbenzimidazole: The presence of a methyl group on the benzimidazole ring can further influence its properties.

    2-[(2-Bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole: This compound has an imidazole ring, which can lead to different chemical and biological behaviors.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c18-15-7-5-12(6-8-15)11-21-17-14(10-19)9-13-3-1-2-4-16(13)20-17/h5-9H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZWDDPREYSULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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